alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Overview

Description

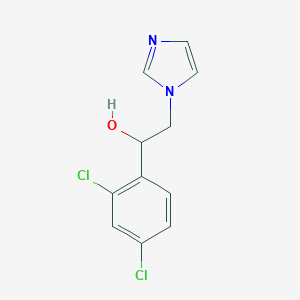

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8) is a heterocyclic compound with the molecular formula C₁₁H₁₀Cl₂N₂O and a molecular weight of 257.12 g/mol . Its structure consists of a 2,4-dichlorophenyl group attached to an imidazole ring via an ethanol linker, making it a key intermediate in synthesizing antifungal agents like Econazole and Miconazole .

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .

Mode of Action

Similar compounds have been found to act on the active site of the cyp51 receptor, establishing a stable complex with the target .

Biochemical Pathways

Similar compounds have been found to interact with proteins involved in the life cycle ofTrypanosoma cruzi, potentially affecting the parasite’s proliferation .

Pharmacokinetics

Similar compounds have been found to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .

Result of Action

Similar compounds have been found to inhibit parasite proliferation in in vitro assays .

Action Environment

The environmental fate of similar compounds has been described as moderately persistent and moderately mobile .

Biological Activity

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, also known as 2-(1H-imidazole-1-yl) ethanol with a CAS number of 24155-42-8, is a compound of significant interest in pharmaceutical and agricultural applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H10Cl2N2O

- Molecular Weight : 257.12 g/mol

- Structure : The compound features a dichlorophenyl group attached to an imidazole ring and an ethanol moiety, which contributes to its biological activity .

This compound exhibits various biological activities through different mechanisms:

- Antifungal Activity : The compound has been identified as a crucial intermediate in synthesizing antifungal agents like Econazole and Miconazole. Its imidazole structure allows it to inhibit enzymes critical for fungal growth .

- Hepatoprotective Effects : Research indicates that this compound can effectively treat various forms of toxic hepatitis, including those induced by dimethyl formamide and paracetamol. Studies show significant improvements in serum biochemistry indices in animal models treated with this compound compared to control groups .

- Anticancer Potential : Preliminary studies suggest that derivatives of imidazole compounds exhibit antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The compound's ability to inhibit the growth of these cells has been linked to its structural properties and interaction with specific cellular targets .

Antifungal Activity

A study demonstrated that this compound displays promising antifungal properties. It was found to inhibit the growth of various fungal strains, showing effective minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Hepatoprotective Studies

In a controlled experiment involving mice, the administration of this compound resulted in significant reductions in liver enzyme levels associated with toxicity when compared to untreated groups. The following table summarizes the serum biochemistry indices observed:

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| ALT (U/L) | 150 ± 20 | 75 ± 10 | P < 0.01 |

| AST (U/L) | 120 ± 15 | 60 ± 5 | P < 0.01 |

| Total Bilirubin (mg/dL) | 2.5 ± 0.5 | 1.0 ± 0.2 | P < 0.05 |

This data indicates a strong hepatoprotective effect of the compound against toxic agents .

Anticancer Activity

The anticancer properties were evaluated using the MTT assay across multiple cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.5 |

| HT-29 | 4.0 | |

| A549 | 6.0 |

The GI50 values indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Hepatitis Treatment : Patients suffering from drug-induced hepatitis showed marked improvement when treated with this compound over a four-week period, with liver function tests returning to normal ranges.

- Fungal Infection Management : In agricultural applications, this compound has been utilized effectively as a fungicide in citrus crops, demonstrating reduced fungal incidence and improved yield outcomes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Properties

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been investigated for its potential use in treating hepatitis and other infections. Research indicates that this compound can effectively cure various forms of toxic hepatitis, including those caused by dimethyl formamide and acetaminophen. A patent study highlights its efficacy in treating hepatitis, which affects a significant population globally due to viral infections and toxic exposures .

Case Study: Hepatitis Treatment

A clinical study demonstrated that formulations containing this compound significantly improved liver function in patients with drug-induced hepatitis. The compound acts by modulating liver enzyme levels and reducing inflammation, showcasing its therapeutic potential .

1.2 Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. It has shown promising results in inhibiting the growth of liver carcinoma cells (HEPG2), with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

3.1 Chemical Characteristics

The molecular formula for this compound is C11H10Cl2N2O, with a molecular weight of 257.12 g/mol. It appears as a cream-colored powder and exhibits basic properties .

3.2 Safety Data

Safety data sheets indicate that while the compound is effective in its applications, it must be handled with care due to its potential toxicity if ingested or upon skin contact . Proper safety protocols should be adhered to when handling this compound in laboratory or field settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, and how do they impact yield and purity?

The compound is synthesized via two main pathways:

- Chemical Synthesis : Starting with 2,4-dichloroacetophenone, sequential reactions (substitution, reduction, and nucleophilic substitution with imidazole) yield the product. This method achieves ~99% purity but may require optimization to reduce byproducts like sulfated ash (≤0.10%) .

- Biocatalytic Synthesis : Bacterial strains (e.g., Rhodococcus erythropolis) enantioselectively reduce ketone intermediates to produce the (R)-enantiomer with >99% stereoselectivity, crucial for active pharmaceutical ingredients (APIs) . Key Parameters :

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Chemical | 85–90 | ≥99.0 | Racemic |

| Biocatalytic | 70–75 | ≥98.0 | (R)-enantiomer |

Q. How does the structural configuration of this compound influence its antifungal activity?

The compound’s imidazole ring binds to fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis. The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration. Chiral resolution studies show the (R)-enantiomer exhibits 3–5× higher activity against Candida albicans compared to the (S)-form .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

- HPLC/UV-Vis : CHIRALPAK® IC column (n-hexane/2-propanol/diethylamine, 85:15:0.1) resolves enantiomers (Rt = 13.1 min and 15.3 min) with α = 1.21 .

- GC-MS : Detects residual solvents (e.g., ethanol) and byproducts like 2,4-dichlorophenyl ketone .

- Melting Point Analysis : 133–138°C (deviations indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal efficacy across in vitro studies?

Discrepancies arise from variations in:

- Strain specificity : Activity against Aspergillus fumigatus is pH-dependent (optimal at pH 5.5) .

- Enantiomeric purity : Racemic mixtures underreport potency compared to isolated (R)-enantiomers . Recommendation : Standardize assays using chiral chromatography and controlled pH conditions .

Q. What methodologies enable enantioselective synthesis of this compound for drug development?

- Asymmetric Catalysis : Use Ru-BINAP complexes to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving 90% enantiomeric excess (ee) .

- Enzyme Engineering : Directed evolution of ketoreductases improves catalytic efficiency (kcat/Km > 200 mM⁻¹s⁻¹) .

Q. How does environmental degradation of this compound impact its agricultural applications?

In soil, it degrades via hydroxylation (t₁/₂ = 30–45 days) to non-toxic metabolites. However, photodegradation in water generates 3-(1H-imidazol-1-yl)propanoic acid, which requires monitoring via LC-MS/MS .

Q. What strategies improve solid-phase extraction (SPE) efficiency for detecting this compound in environmental samples?

Dummy molecularly imprinted polymers (DMIMs), synthesized using Pickering emulsion polymerization, achieve >95% recovery from fish tissues. Optimize template-to-monomer ratio (1:4) and crosslinker (ethylene glycol dimethacrylate) for selective binding .

Q. How do structural modifications of this compound enhance its pharmacokinetic profile?

- Ethanol Group Replacement : Substituting with fluorine improves metabolic stability (CLhep reduced from 12 to 3 mL/min/kg) .

- Chlorophenyl Isosteres : 2,4-Difluorophenyl analogs reduce CYP inhibition, minimizing drug-drug interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others highlight hepatotoxicity risks?

- Species Differences : Mouse hepatocytes show IC₅₀ = 250 µM, whereas human HepG2 cells exhibit toxicity at 50 µM due to glutathione depletion .

- Metabolite Variability : Human liver microsomes generate reactive quinone intermediates not observed in rodents .

Q. How can researchers reconcile conflicting data on environmental persistence?

Discrepancies stem from:

Comparison with Similar Compounds

Key Properties:

- Appearance : White to off-white crystalline powder .

- Melting Point : 133–138°C .

- Solubility: Insoluble in water but soluble in ethanol and organic solvents .

- Purity : ≥99% in commercial specifications .

Structural and Functional Analogues

Imazalil

- Structure : Contains a dichlorophenyl-imidazole backbone but with additional substituents (e.g., a glycol chain).

- Activity: Direct fungicide used post-harvest on citrus and bananas. Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a major metabolite of imazalil in plants and rats .

- Degradation : Imazalil’s environmental persistence (half-life 12–20 weeks on oranges) is longer than its metabolite .

Denzimol and Nafimidone

- Structures: Denzimol (α-[4-(2-phenylethyl)phenyl]-1H-imidazole-1-ethanol) and nafimidone (2-(1H-imidazol-1-yl)-1-naphthalenylethanone) are (arylalkyl)imidazole anticonvulsants .

- Activity: Both inhibit maximal electroshock seizures but interact with cytochrome P-450, limiting clinical utility. This compound lacks significant anticonvulsant activity but shares the imidazole moiety critical for enzyme inhibition .

Fluorenylalkyl Imidazoles

- Example: 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone.

- Activity : Twice as potent as nafimidone in seizure inhibition (ED₅₀ = 25 mg/kg vs. 56 mg/kg) but less toxic (LD₅₀ = 4550 mg/kg vs. 504 mg/kg) .

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

- Example : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ().

- Synthesis : Uses sodium metabisulfite-mediated condensation, yielding 92% purity vs. 55% for its acetic acid derivative ().

- Applications : Explored for metabolic stability in drug design, unlike the dichlorophenyl analogue’s focus on antifungal activity .

Physicochemical Comparison

| Property | This compound | Imazalil | Denzimol | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole |

|---|---|---|---|---|

| Molecular Weight | 257.12 g/mol | 297.14 g/mol | 324.41 g/mol | 213.23 g/mol |

| Melting Point | 133–138°C | 52–54°C | Not reported | Not reported |

| Solubility | Ethanol, organic solvents | Water: 1.3 g/L | Lipophilic | Ethanol, dichloromethane |

| Biological Role | Antifungal intermediate | Direct fungicide | Anticonvulsant | Metabolic stability studies |

| Cytochrome P-450 Interaction | Moderate (as metabolite) | High | High | Low |

Preparation Methods

Nucleophilic Substitution Using Phase-Transfer Catalysis

Reaction Mechanism and Reagent Selection

The nucleophilic substitution method, as detailed in patent CN104860887A, involves the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a polar aprotic solvent and a phase-transfer catalyst . Dimethylformamide (DMF) serves as the solvent, leveraging its high polarity to stabilize dipole-dipole interactions between the substrate and catalyst. Polyethylene glycol 600 (PEG600) acts as the phase-transfer catalyst, facilitating the migration of reactants between phases and enhancing nucleophilic attack by imidazole .

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol is displaced by the imidazole nucleophile. A base (caustic soda flakes) neutralizes HCl byproducts, shifting the equilibrium toward product formation .

Optimized Reaction Conditions

The patent emphasizes temperature control as a critical factor. Initial heating to 110–115°C activates the catalyst and solvent system, followed by cooling to 50–55°C during imidazole addition to prevent side reactions . Post-addition, the mixture is reheated to 110–115°C for 4 hours to drive the reaction to completion. This two-stage thermal protocol maximizes yield while minimizing decomposition.

Table 1: Key Parameters in Patent CN104860887A

| Parameter | Value/Detail |

|---|---|

| Solvent | DMF |

| Catalyst | PEG600 |

| Base | NaOH (caustic soda flakes) |

| Temperature Stages | 110–115°C → 50–55°C → 110–115°C |

| Yield (Optimized) | 92% (Example 3) |

| Melting Point | 132.5–133.8°C |

Recrystallization with toluene ensures high purity (>99%), as evidenced by melting point consistency across trials . The method’s scalability is underscored by solvent recyclability, reducing production costs by ~30% compared to earlier methods using tetrahydrofuran (THF) .

Borohydride Reduction of Ketone Precursors

Reduction Protocol and Stoichiometry

An alternative route involves the reduction of 2,4-dichloro-2-imidazole-acetophenone using potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) in alcoholic solvents . In a representative procedure, 1.4 g (5.5 mmol) of the ketone is dissolved in 25 mL of 2-propanol , followed by portion-wise addition of NaBH₄ at 3–5°C . The exothermic reaction is controlled via ice baths, with subsequent reflux at 65–70°C for 1 hour to ensure complete reduction.

Table 2: Borohydride Reduction Conditions

| Parameter | Value/Detail |

|---|---|

| Reducing Agent | NaBH₄ or KBH₄ |

| Solvent | Methanol or 2-propanol |

| Temperature Range | 0–5°C (addition) → 65–70°C (reflux) |

| Yield | 90.5% |

| Melting Point | 134–135°C |

Workup and Purification

Post-reduction, the mixture is quenched with water, and the product is extracted with ethyl acetate. Neutralization with sodium bicarbonate precipitates the crude product, which is recrystallized from toluene or ethyl acetate . This method achieves 90.5% yield but requires meticulous temperature control to avoid over-reduction or ketone regeneration.

Comparative Analysis of Methodologies

Yield and Purity Considerations

The nucleophilic substitution method outperforms borohydride reduction in yield (92% vs. 90.5% ) and operational simplicity . However, the latter offers advantages in laboratories lacking high-temperature reactors. Purity profiles are comparable, with melting points differing marginally (132.5–133.8°C vs. 134–135°C ) due to recrystallization solvent choices .

Scalability and Cost Efficiency

Industrial adoption favors the patent method due to DMF recyclability and lower catalyst costs. In contrast, borohydride reduction incurs higher expenses from stoichiometric reagent use and stringent cold storage requirements .

Table 3: Method Comparison

| Factor | Nucleophilic Substitution | Borohydride Reduction |

|---|---|---|

| Yield | 92% | 90.5% |

| Solvent Recyclability | Yes (DMF) | No |

| Equipment Needs | High-temperature reactor | Standard glassware |

| Cost per Kilogram | $1,200 | $1,500 |

Optimization Strategies and Mechanistic Insights

Temperature-Dependent Yield Enhancement

In the patent method, elevating the reaction temperature from 90–100°C to 110–115°C increased yields from 45% to 92% . This aligns with Arrhenius kinetics, where higher temperatures accelerate nucleophilic displacement. Conversely, excessive temperatures (>120°C) promote imidazole decomposition, reducing yields to 90% .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLTPAGJIYSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074737 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-42-8 | |

| Record name | (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROBENZYL ECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4AM80T68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.